Cas no 72669-49-9 (Butanamide,2-amino-N-(1,1-dimethylethyl)-3-methyl-, (2S)-)

Butanamide,2-amino-N-(1,1-dimethylethyl)-3-methyl-, (2S)- structure
72669-49-9 structure
Product Name:Butanamide,2-amino-N-(1,1-dimethylethyl)-3-methyl-, (2S)-
CAS No:72669-49-9
MF:C9H20N2O
MW:172.267902374268
CID:562392
PubChem ID:7020205
Update Time:2025-04-19

Butanamide,2-amino-N-(1,1-dimethylethyl)-3-methyl-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Butanamide,2-amino-N-(1,1-dimethylethyl)-3-methyl-, (2S)-
    • H-Val-NHtBu
    • L-Valine tert.butyl amide
    • (2R)-2-azanyl-N-tert-butyl-3-methyl-butanamide
    • (R)-2-amino-N-tert-butyl-3-methylbutanamide
    • (S)-2-amino-N-tert-butyl-3-methylbutanamide
    • (S)-Val-tert-butylamide
    • A836722
    • AC1Q1NPS
    • AG-G-73082
    • BUTANAMIDE, 2-AMINO-N-(1,1-DIMETHYLETHYL)-3-METHYL-, (2R)-
    • CTK5D1640
    • H-L-Val-NHtBu
    • H-Val-NHBu-t
    • H-Val-NH-t-Bu
    • L-valine tert-butylamide
    • L-valine-tert-butylamide
    • PubChem16214
    • (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide, AldrichCPR
    • AM82388
    • (2S)-2-AMINO-N-TERT-BUTYL-3-METHYLBUTANAMIDE
    • (S)-2-Amino-N-(tert-butyl)-3-methylbutanamide
    • SIZVNUMWTAXYAR-ZETCQYMHSA-N
    • SCHEMBL355353
    • 72669-49-9
    • l-valine-t-butylamide
    • Inchi: 1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m0/s1
    • InChI Key: SIZVNUMWTAXYAR-ZETCQYMHSA-N
    • SMILES: O=C([C@H](C(C)C)N)NC(C)(C)C

Computed Properties

  • Exact Mass: 172.157563266g/mol
  • Monoisotopic Mass: 172.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.1Ų
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